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Compound of Interest

Compound Name: JNJ-40411813

Cat. No.: B1673069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological

characterization of JNJ-40411813 (also known as ADX71149), a novel positive allosteric

modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3][4][5] The data and

protocols summarized herein are compiled from key preclinical studies to facilitate further

research and development.

Core Mechanism of Action
JNJ-40411813 acts as a selective positive allosteric modulator of the mGlu2 receptor.[1][6]

Unlike orthosteric agonists that bind directly to the glutamate binding site, JNJ-40411813 binds

to a distinct allosteric site on the receptor.[1][7] This binding potentiates the receptor's response

to the endogenous ligand, glutamate, thereby enhancing the natural signaling pathway.[1] JNJ-
40411813 has demonstrated potent activity at the human mGlu2 receptor and shows high

selectivity over other mGlu receptor subtypes.[1][7]

Quantitative In Vitro Pharmacology
The following tables summarize the key quantitative data from in vitro assays characterizing the

potency, efficacy, and binding affinity of JNJ-40411813.

Table 1: Functional Potency and Efficacy
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Assay Type Cell Line Species Parameter Value Reference

[³⁵S]GTPγS

Binding (PAM

Activity)

CHO Human EC₅₀ 147 ± 42 nM [1][2][4]

[³⁵S]GTPγS

Binding (PAM

Activity)

CHO Rat EC₅₀ 370 ± 120 nM [1]

[³⁵S]GTPγS

Binding

(Agonist

Activity)

CHO Human EC₅₀
2159 ± 1069

nM
[1]

Ca²⁺

Mobilization

(PAM Activity)

HEK293

(Gα16

cotransfected

)

Human EC₅₀ 64 ± 29 nM [1][2][4]

Ca²⁺

Mobilization

(Agonist

Activity)

HEK293

(Gα16

cotransfected

)

Human EC₅₀
1843 ± 905

nM
[1]

Table 2: Radioligand Binding Affinity
Radioligand
Displaced

Cell Line /
Tissue

Species Parameter Value Reference

[³H]JNJ-

40068782

(mGlu2 PAM)

CHO Human IC₅₀ 68 ± 29 nM [1]

[³H]JNJ-

40068782

(mGlu2 PAM)

Rat Cortex

Membranes
Rat IC₅₀ 83 ± 28 nM [1]

[³H]LY341495

(mGlu2/3

Antagonist)

CHO Human Displacement

No

displacement

at 10 µM

[1]
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Table 3: Off-Target Activity
Target Species Parameter Value Reference

5-HT₂ₐ Receptor Human Kᵢ 1.1 µM [1][4]

Signaling Pathway and Mechanism of Action
JNJ-40411813 positively modulates the canonical mGlu2 receptor signaling pathway. The

mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.

Upon activation by glutamate, the receptor inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels. JNJ-40411813 enhances the ability of glutamate to

induce this signaling cascade.

Caption: mGlu2 receptor signaling pathway modulated by JNJ-40411813.

Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor

upon ligand binding.

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells

stably expressing the human or rat mGlu2 receptor.

Reaction Mixture: The assay buffer consists of 20 mM HEPES, 100 mM NaCl, and 10 mM

MgCl₂, at pH 7.4.

Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, varying concentrations of JNJ-
40411813, and a fixed concentration of glutamate (e.g., EC₂₀) to assess PAM activity. For

agonist activity, glutamate is omitted.

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate

bound from free [³⁵S]GTPγS.

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
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Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and

maximal response values.

Start
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Membranes
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- [³⁵S]GTPγS
- JNJ-40411813

- Glutamate (optional)

Rapid Filtration
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Data Analysis (EC₅₀)

End

Click to download full resolution via product page

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Calcium (Ca²⁺) Mobilization Assay
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This assay is used to measure the functional activity of mGlu2 receptors co-expressed with a

promiscuous G-protein alpha subunit (Gα16) that couples to the phospholipase C pathway.

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably co-transfected with the

human mGlu2 receptor and Gα16.

Cell Plating: Cells are plated into 96- or 384-well black-walled, clear-bottom plates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: Varying concentrations of JNJ-40411813, with or without a fixed

concentration of glutamate, are added to the wells.

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence

intensity using a plate reader (e.g., FLIPR).

Data Analysis: Concentration-response curves are generated to calculate EC₅₀ values.

Radioligand Binding Assays
These assays are performed to determine the binding affinity and specificity of JNJ-40411813.

Membrane Preparation: Membranes are prepared from CHO cells expressing the hmGlu2

receptor or from rat cortical tissue.

Assay Buffer: A standard binding buffer is used (e.g., 50 mM Tris-HCl, pH 7.4).

Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled

mGlu2 PAM (e.g., [³H]JNJ-40068782) and increasing concentrations of JNJ-40411813.

Orthosteric Site Binding: To confirm allosteric binding, a similar experiment is performed

using a radiolabeled orthosteric antagonist (e.g., [³H]LY341495).

Separation and Detection: Bound and free radioligand are separated by filtration, and the

bound radioactivity is quantified.

Data Analysis: IC₅₀ values are determined from the competition binding curves.
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Summary
JNJ-40411813 is a potent and selective positive allosteric modulator of the mGlu2 receptor.

The in vitro data consistently demonstrate its ability to enhance the receptor's function in the

presence of glutamate, with nanomolar potency in functional assays. Its allosteric mechanism

is confirmed by its inability to displace orthosteric ligands. While it shows some affinity for the 5-

HT₂ₐ receptor, this is significantly lower than its potency at the mGlu2 receptor. These findings

underscore the potential of JNJ-40411813 as a tool for studying mGlu2 receptor pharmacology

and as a therapeutic candidate for neurological and psychiatric disorders.[1][4][7] The

compound has been investigated in clinical trials for conditions including schizophrenia,

anxious depression, and epilepsy.[6][8][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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